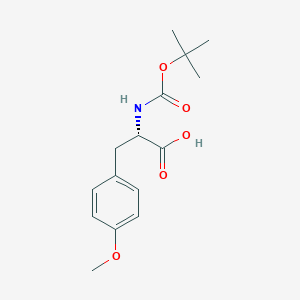

Boc-Tyr(Me)-OH

Übersicht

Beschreibung

Boc-Tyr(Me)-OH: is an organic compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol . It is a derivative of L-tyrosine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group on the phenyl ring is methylated . This compound is commonly used in peptide synthesis and other biochemical research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Boc Protection: The synthesis of Boc-Tyr(Me)-OH typically begins with the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution, and the Boc-protected L-tyrosine is obtained in high yield.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Boc-Tyr(Me)-OH can undergo oxidation reactions, particularly at the methylated phenyl ring.

Reduction: The compound can also undergo reduction reactions, especially at the Boc-protected amino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted tyrosine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is also used in the synthesis of various bioactive peptides and proteins .

Biology: In biological research, Boc-Tyr(Me)-OH is used to study protein-protein interactions and enzyme-substrate interactions . It serves as a model compound for investigating the role of tyrosine residues in protein function .

Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents . It is also employed in the study of tyrosine kinase inhibitors and other enzyme inhibitors .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and other bioactive compounds . It is also used in the development of diagnostic reagents and biochemical assays .

Wirkmechanismus

The mechanism of action of Boc-Tyr(Me)-OH involves its incorporation into peptides and proteins during synthesis . The Boc group protects the amino group from unwanted reactions, allowing for selective modification of the phenyl ring . The methylation of the hydroxyl group on the phenyl ring can influence the compound’s interaction with enzymes and receptors, affecting its biological activity .

Vergleich Mit ähnlichen Verbindungen

Boc-L-tyrosine: Similar to Boc-Tyr(Me)-OH but without the methylation on the phenyl ring.

O-Methyl-L-tyrosine: L-tyrosine with a methylated hydroxyl group but without the Boc protection.

Boc-L-tyrosine methyl ester: Similar to this compound but with an ester group instead of a free carboxylic acid.

Uniqueness: this compound is unique due to the combination of Boc protection and methylation on the phenyl ring . This dual modification provides enhanced stability and selectivity in peptide synthesis and other biochemical applications .

Biologische Aktivität

Boc-Tyr(Me)-OH, also known as N-Boc-O-methyl-L-tyrosine, is a derivative of the amino acid tyrosine that has gained attention for its biological activity, particularly in the synthesis of peptide-based therapeutics. This article explores its mechanisms of action, biochemical properties, and applications in research and medicine.

- Molecular Formula : C₁₉H₂₇NO₇

- Molecular Weight : 295.3 g/mol

- CAS Number : 53267-93-9

This compound serves as a building block in peptide synthesis, where the Boc (tert-butyloxycarbonyl) group protects the amino functionality during chemical reactions. The methyl group at the para position of the phenolic ring enhances the compound's lipophilicity and metabolic stability, making it a valuable component in drug development.

This compound is incorporated into peptides through standard solid-phase peptide synthesis (SPPS) protocols. The Boc group is removed under acidic conditions, allowing the free amino group to participate in peptide bond formation. This process is critical for synthesizing biologically active peptides that can interact with specific receptors in biological systems.

Target Interactions

The compound has been shown to influence various biological pathways by acting on:

- Vasopressin Receptors : It is a structural component of potent vasopressin antagonists.

- Oxytocin Receptors : It plays a role in developing oxytocin antagonists, which have implications in reproductive health and social behavior.

Biochemical Pathways

This compound participates in several biochemical pathways:

- Peptide Synthesis : It facilitates the formation of peptides that can modulate physiological processes.

- Cell Signaling : Peptides synthesized with this compound can influence cell signaling pathways, impacting gene expression and cellular metabolism.

Cellular Effects

Research indicates that this compound can affect various cell types by modulating:

- Cell Proliferation : Peptides containing this compound have been used to enhance or inhibit cell growth depending on their structure and target.

- Apoptosis : Certain peptide derivatives can induce programmed cell death in cancer cells, making them potential candidates for cancer therapy.

Case Studies

- Synthesis of Peptide-Based Nanoparticles : A study demonstrated that nanoparticles encapsulating chemotherapeutic agents could be synthesized using this compound derivatives, enhancing drug delivery to cancer cells while minimizing side effects on healthy tissues .

- Opioid Research : In the development of synthetic opioid ligands, this compound was incorporated into various compounds to improve their binding affinity and selectivity for opioid receptors .

- Metabolic Stability Studies : Research has shown that peptides synthesized with this compound exhibit improved metabolic stability compared to their non-modified counterparts, highlighting its utility in developing long-lasting therapeutic agents .

Research Applications

This compound is widely used across various fields:

- Pharmaceutical Development : It is integral in creating peptide-based drugs targeting hormonal receptors.

- Biotechnology : Employed in synthesizing peptidomimetics and other bioactive compounds.

- Chemical Research : Its unique properties make it a subject of interest for developing new synthetic methodologies.

Eigenschaften

IUPAC Name |

(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWWWZWJISHVOU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376137 | |

| Record name | Boc-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53267-93-9 | |

| Record name | Boc-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Boc-O-methyl-L-tyrosine in the synthesis of sperabillins A and C?

A: Boc-O-methyl-L-tyrosine serves as the crucial starting material in the total synthesis of sperabillin A and C []. The researchers chose this compound due to its readily available chiral center and the presence of functional groups amenable to further chemical transformations. The synthesis involves a series of 11 steps, starting with Boc-O-methyl-L-tyrosine, to achieve the final structures of sperabillin A and C.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.